molecular formula C5H14ClNO B565003 4-Amino-1-pentanol-d4 Hydrochloride Salt CAS No. 1216414-18-4

4-Amino-1-pentanol-d4 Hydrochloride Salt

Cat. No. B565003
CAS RN: 1216414-18-4
M. Wt: 143.647
InChI Key: DLOGMTRDVUURIL-WLKDFHKOSA-N
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Description

4-Amino-1-pentanol-d4 Hydrochloride Salt is a deuterium-labelled amine compound . It is potentially useful in synthetic applications and research . It is also an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .


Synthesis Analysis

This compound is used in synthesis and biochemical research . It is available for custom synthesis , indicating that it can be synthesized according to specific requirements.


Molecular Structure Analysis

The molecular formula of 4-Amino-1-pentanol-d4 Hydrochloride Salt is C5H9D4NO : HCl . The molecular weight is 107.2 : 36.5 . The InChI string representation of the molecule is InChI=1/C18H26ClN3O/c1-3-22 (11-12-23)10-4-5-14 (2)21-17-8-9-20-18-13-15 (19)6-7-16 (17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3, (H,20,21)/i4D2,10D2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-1-pentanol-d4 Hydrochloride Salt include a molecular weight of 107.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 107.124821022 g/mol and the monoisotopic mass is 107.124821022 g/mol . The topological polar surface area is 46.2 Ų . The compound has a heavy atom count of 7 .

Mechanism of Action

The mechanism of action of 4-Amino-1-pentanol-d4 Hydrochloride Salt is not explicitly stated in the available resources .

Safety and Hazards

The safety and hazards of 4-Amino-1-pentanol-d4 Hydrochloride Salt are not explicitly mentioned in the available resources .

Future Directions

The future directions of 4-Amino-1-pentanol-d4 Hydrochloride Salt are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-amino-1,1,2,2-tetradeuteriopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H/i2D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGMTRDVUURIL-WLKDFHKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)N)C([2H])([2H])O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675595
Record name 4-Amino(1,1,2,2-~2~H_4_)pentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-pentanol-d4 Hydrochloride Salt

CAS RN

1216414-18-4
Record name 4-Amino(1,1,2,2-~2~H_4_)pentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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